ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9666284
InChI: InChI=1S/C19H23N3O4/c1-3-26-19(25)21-10-8-20(9-11-21)18(24)13-22-12-16(14(2)23)15-6-4-5-7-17(15)22/h4-7,12H,3,8-11,13H2,1-2H3
SMILES:
Molecular Formula: C19H23N3O4
Molecular Weight: 357.4 g/mol

ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

CAS No.:

Cat. No.: VC9666284

Molecular Formula: C19H23N3O4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate -

Specification

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
IUPAC Name ethyl 4-[2-(3-acetylindol-1-yl)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H23N3O4/c1-3-26-19(25)21-10-8-20(9-11-21)18(24)13-22-12-16(14(2)23)15-6-4-5-7-17(15)22/h4-7,12H,3,8-11,13H2,1-2H3
Standard InChI Key DIVLOLQXBGVQNZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C

Introduction

Chemical Structure and Nomenclature

Structural Features

Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate features a piperazine core substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a 3-acetylindole-acetyl moiety. The indole ring system, a bicyclic structure comprising fused benzene and pyrrole rings, bears an acetyl group at the 3-position, enhancing electronic delocalization and steric bulk .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameEthyl 4-[2-(3-acetyl-1H-indol-1-yl)acetyl]piperazine-1-carboxylate
Molecular FormulaC₁₉H₂₃N₃O₄
Molecular Weight357.404 g/mol
Canonical SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3C(=O)C

The acetyl group at the indole’s 3-position introduces a ketone functionality, potentially influencing hydrogen-bonding interactions and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step sequence:

  • Preparation of 3-acetylindole-1-acetyl chloride: 3-Acetylindole reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst to form the acyl chloride intermediate.

  • Acylation of ethyl piperazine-1-carboxylate: The acyl chloride couples with ethyl piperazine-1-carboxylate using a coupling agent such as HOBt/EDC in dichloromethane (DCM) or dimethylformamide (DMF) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
13-Acetylindole, chloroacetyl chloride, AlCl₃, 0°C → RT, 12h75%
2Ethyl piperazine-1-carboxylate, HOBt, EDC, DCM, 24h68%

Purification and Analytical Methods

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s density (1.3 g/cm³) and high boiling point (574.1°C) suggest strong intermolecular forces, likely due to hydrogen bonding between the carbonyl groups and π-π stacking of the indole rings . The flash point of 301°C classifies it as non-flammable under standard laboratory conditions .

Solubility and Partitioning

Experimental solubility data are unavailable, but the calculated logP of 1.98 predicts moderate solubility in organic solvents like DCM and ethanol, with limited aqueous solubility (<1 mg/mL) . This profile aligns with similar N-acylated piperazines, which often require cosolvents (e.g., DMSO) for biological assays.

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